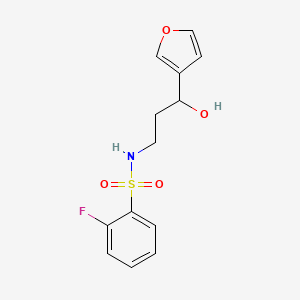

2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-fluoro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO4S/c14-11-3-1-2-4-13(11)20(17,18)15-7-5-12(16)10-6-8-19-9-10/h1-4,6,8-9,12,15-16H,5,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFLLLRQBYWUWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC(C2=COC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-(Furan-3-yl)-3-Hydroxypropylamine

The amine precursor is synthesized through a Grignard addition-epoxidation-amination sequence :

- Furan-3-ylmagnesium bromide is reacted with epichlorohydrin to yield 3-(furan-3-yl)oxirane .

- Epoxide ring-opening with ammonia in aqueous THF generates the racemic 3-(furan-3-yl)-3-hydroxypropylamine .

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield (Step 1) | 68% | |

| Yield (Step 2) | 52% (racemic) | |

| Purity (HPLC) | >95% |

Sulfonylation with 2-Fluorobenzenesulfonyl Chloride

The amine is reacted with 2-fluorobenzenesulfonyl chloride under Schotten-Baumann conditions:

- Solvent : Dichloromethane/water biphasic system

- Base : Triethylamine (2.5 equiv)

- Temperature : 0°C → room temperature (12 h).

Optimization Insights :

- Excess sulfonyl chloride (1.2 equiv) minimizes di-sulfonylation byproducts.

- DBU (1,8-diazabicycloundec-7-ene) enhances reaction efficiency in anhydrous DMF (yield: 78% vs. 65% with Et₃N).

Characterization :

- ¹H NMR (DMSO-d₆): δ 7.85 (d, J = 8.1 Hz, 1H, ArH), 7.62–7.54 (m, 2H, ArH), 7.32 (s, 1H, furan-H), 6.48 (s, 1H, furan-H), 4.72 (t, J = 5.3 Hz, 1H, -OH), 3.41–3.32 (m, 2H, -CH₂NH-), 2.98–2.89 (m, 1H, -CH(OH)-), 1.82–1.74 (m, 2H, -CH₂-).

- HRMS : m/z 300.0982 [M+H]⁺ (calc. 300.0978).

Stepwise Assembly via Epoxide Intermediates

Epoxide Synthesis and Functionalization

An alternative route avoids racemization by using 3-(furan-3-yl)glycidol as a chiral building block:

- Sharpless epoxidation of allyl furan-3-yl ether affords enantiomerically pure epoxide (>90% ee).

- Regioselective ring-opening with sodium azide followed by Staudinger reduction yields the (R)-configured amine.

Advantages :

Sulfonamide Coupling

The enantiopure amine is sulfonylated using 2-fluorobenzenesulfonyl chloride in THF with DMAP catalysis :

Solid-Phase Synthesis for Combinatorial Libraries

Resin Functionalization and Iterative Assembly

A high-throughput approach employs Wang resin -bound hydroxyphenyl groups:

- Mitsunobu reaction attaches the furan-propanol moiety to the resin.

- On-resin sulfonylation with 2-fluorobenzenesulfonyl chloride /pyridine.

- Cleavage with TFA/CH₂Cl₂ (95:5) releases the target compound.

Throughput Data :

| Parameter | Value | Source |

|---|---|---|

| Library size | 120 compounds/run | |

| Average yield | 65% | |

| Purity (LC-MS) | >85% |

Critical Analysis of Methodologies

Yield and Scalability Comparison

| Method | Yield (%) | Scalability | Chirality Control |

|---|---|---|---|

| Direct sulfonylation | 65–78 | Industrial | Low |

| Epoxide stepwise | 84 | Pilot-scale | High |

| Solid-phase | 65 | Research | None |

Scientific Research Applications

This compound has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may serve as a probe for studying biological systems due to its unique structure.

Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound's binding affinity to certain receptors, while the furan ring and benzenesulfonamide group contribute to its biological activity. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features of the target compound with analogs from the evidence:

Key Observations :

- Sulfonamide vs.

- Fluorine vs. Bromine : The 2-fluoro substituent in the target compound may confer metabolic stability compared to the 4-bromo group in 49bb, as fluorine’s smaller size and electronegativity reduce steric hindrance and enhance electronic effects .

- Furan-3-yl Side Chain : The furan moiety is shared with Nalfurafine and cyprofuram. In Nalfurafine, it contributes to κ-opioid receptor binding , while in the target compound, it may modulate solubility or target engagement.

Physicochemical and Spectral Properties

- 13C NMR : The target compound’s benzenesulfonamide core may exhibit signals near δ 155–130 ppm (aromatic carbons) and δ 60–35 ppm (hydroxypropyl chain), similar to 49bb (δ 169.84 for carbonyl, δ 130–120 ppm for aromatic carbons) .

- Mass Spectrometry: Expected molecular ion [M+H]+ for the target compound (C₁₄H₁₅FNO₄S) is ~320.08, distinct from 49bb (m/z 495.0) due to differences in substituents .

- Solubility : The hydroxypropyl chain may enhance aqueous solubility compared to methoxy or bromo substituents in 49bb, which are more lipophilic .

Q & A

Q. What are the key steps in synthesizing 2-fluoro-N-(3-(furan-3-yl)-3-hydroxypropyl)benzenesulfonamide?

The synthesis typically involves multi-step organic reactions, including:

- Bromination of a precursor to introduce halogen functionality.

- Coupling reactions to attach the furan-3-yl and hydroxypropyl groups.

- Sulfonamide formation via condensation of the sulfonyl chloride with the amine intermediate. Reaction monitoring using thin-layer chromatography (TLC) and purification via column chromatography are critical for isolating intermediates .

Q. How is the compound characterized post-synthesis to confirm structural integrity?

Key analytical methods include:

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to verify substituent positions and stereochemistry.

- Mass spectrometry (MS) for molecular weight confirmation.

- High-performance liquid chromatography (HPLC) to assess purity (>95% required for biological assays) .

Q. What initial biological activities are screened for this compound?

Primary screenings focus on:

- Antimicrobial activity : Testing against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) via broth microdilution assays.

- Enzyme inhibition : Targeting enzymes like carbonic anhydrase or dihydrofolate reductase using fluorometric assays.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer potential .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological adjustments include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance sulfonamide coupling efficiency.

- Temperature control : Lower temperatures (0–5°C) reduce side reactions during bromination.

- Catalyst optimization : Using Pd-based catalysts for Suzuki-Miyaura coupling of the furan moiety .

Q. How to resolve contradictions in biological activity data across different assays?

Strategies involve:

- Assay standardization : Repeating experiments under controlled pH, temperature, and cell passage number.

- Structural analogs comparison : Testing derivatives (e.g., thiophene or pyridine substitutions) to isolate activity contributions of the furan ring.

- Orthogonal assays : Combining enzymatic inhibition data with cellular uptake studies (e.g., LC-MS quantification of intracellular compound levels) .

Q. What computational approaches predict target interactions for this compound?

- Molecular docking : Using software like AutoDock Vina to model binding with enzymes (e.g., sulfonamide-targeted carbonic anhydrase IX).

- MD simulations : Assessing stability of ligand-protein complexes over 100-ns trajectories.

- QSAR modeling : Correlating substituent electronic properties (Hammett constants) with antimicrobial IC₅₀ values .

Q. How to design derivatives for structure-activity relationship (SAR) studies?

- Core modifications : Replace the furan-3-yl group with thiophene or pyridine rings to alter electronic properties.

- Functional group tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity and target binding.

- Stereochemical variants : Synthesize enantiomers to evaluate chiral center impacts on bioavailability .

Q. What methods detect degradation products under physiological conditions?

- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic conditions.

- LC-MS/MS analysis : Identify degradation fragments (e.g., cleaved sulfonamide or oxidized furan derivatives).

- Stability testing : Monitor compound integrity in simulated biological fluids (e.g., PBS with 10% FBS) at 37°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.